(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
CAS No.: 4801-80-3
Cat. No.: VC21544048
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4801-80-3 |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1 |
| Standard InChI Key | HHBOFAIEPRHUSR-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate features a central chiral carbon with the S-configuration. The molecular structure contains several key functional groups:
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A primary amide group (-CONH₂) at the C-terminus
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A benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group
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A phenyl side chain attached to the beta carbon
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A stereogenic center at the alpha carbon with S-configuration
The compound shares the molecular formula C₁₇H₁₈N₂O₃ with its R-enantiomer, differing only in the spatial arrangement around the stereogenic center.
Physical and Chemical Properties
The physical and chemical properties of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate are closely related to its structural features and stereochemistry. Based on data for related compounds, the following properties can be established:
| Property | Characteristic |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.34 g/mol |
| Physical State | Solid at ambient temperature |
| Solubility | Limited water solubility; soluble in organic solvents (DMSO, DMF, alcohols) |
| Optical Rotation | Positive (dextrorotatory) |
| Stability | Stable under standard storage conditions; sensitive to strong acids/bases |
| Reactivity | Reactive at the carbamate group under specific deprotection conditions |
Stereochemistry and Biological Significance
The stereochemistry of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is fundamental to its biological properties. In biological systems, enzymes and receptors typically recognize and interact preferentially with one enantiomer over another. The S-configuration corresponds to the L-configuration in amino acid nomenclature, aligning with the naturally occurring amino acids in proteins.
Synthesis and Preparation Methods
Classical Synthetic Routes
The synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically begins with L-phenylalanine, which naturally possesses the desired S-configuration. A standard synthetic pathway involves:
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Protection of the alpha-amino group of L-phenylalanine with benzyl chloroformate (Z-Cl) to form Z-L-Phe-OH
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Activation of the carboxylic acid group using coupling reagents such as carbodiimides or active esters
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Conversion to the amide via reaction with ammonia or ammonium salts
| Synthetic Approach | Methodology | Typical Enantiomeric Excess |
|---|---|---|
| Chiral Auxiliary Methods | Incorporation and subsequent removal of chiral directing groups | 90-99% |
| Asymmetric Catalysis | Use of chiral catalysts for stereoselective reactions | 80-99% |
| Enzymatic Resolution | Biocatalytic separation of racemic mixtures | 95-99% |
| Chiral Phase-Transfer Catalysis | Stereoselective alkylation under phase-transfer conditions | Up to 95% |
Research in carbon-11 radiochemistry has developed stereoselective methods for radiolabeling amino acids and peptides, achieving "enantiomeric excess up to 95%" while being "limited to only L-amino acids" . These methods are particularly valuable for positron emission tomography (PET) applications.
Applications in Research and Medicine
Peptide Synthesis Applications
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate serves as a valuable building block in peptide synthesis, particularly in the creation of bioactive peptides and peptide-based drugs. The Cbz protecting group allows for orthogonal protection strategies in complex syntheses, while the S-configuration ensures proper stereochemistry in the resulting peptides.
Radiopharmaceutical Applications
Derivatives of this compound, when labeled with radioisotopes such as carbon-11, play an important role in positron emission tomography (PET) imaging. The stereochemistry significantly influences the biodistribution and target affinity of these imaging agents. Radiochemistry techniques have been developed to synthesize these compounds with high radiochemical yields and stereochemical purity.
Carbon-11 labeled amino acids and peptides serve as "highly sensitive imaging technique[s], suited for non-invasive in vivo detection, characterization and monitoring" of various physiological and pathological processes. The development of stereoselective radiochemical methods has improved the utility of these compounds in clinical applications.
Medicinal Chemistry Applications
In medicinal chemistry, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and related compounds contribute to:
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Development of peptidomimetics that mimic bioactive peptides
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Structure-activity relationship studies examining the impact of stereochemistry
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Design of enzyme inhibitors targeting proteases and peptidases
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Creation of targeted drug delivery systems
Comparison with the R-Enantiomer
While structurally similar, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate differs significantly from its R-enantiomer in various properties and applications:
| Feature | (S)-Enantiomer (Z-L-Phe-NH₂) | (R)-Enantiomer (Z-D-Phe-NH₂) |
|---|---|---|
| Configuration | S at alpha carbon | R at alpha carbon |
| Origin | Derived from L-phenylalanine | Derived from D-phenylalanine |
| Biological Recognition | Preferred by most endogenous enzymes | Generally less recognized by natural enzymes |
| Metabolic Stability | More rapidly metabolized by natural proteases | More metabolically stable due to resistance to proteases |
| Optical Rotation | Positive rotation | Negative rotation |
| Biomedical Imaging | Superior pancreas-to-liver ratios in PET imaging | Less favorable imaging characteristics in some tissues |
These differences highlight the importance of selecting the appropriate enantiomer for specific applications, particularly in biological and pharmaceutical contexts where stereochemical recognition is critical.
Analytical Methods for Identification and Characterization
Spectroscopic Techniques
Several spectroscopic methods are employed for the identification and structural confirmation of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can verify the presence of key functional groups
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Mass Spectrometry: Confirms molecular weight (expected at 298.34 g/mol) and provides fragmentation patterns that help in structural elucidation
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Infrared Spectroscopy: Identifies characteristic absorption bands for amide, carbamate, and aromatic functional groups
Chromatographic Methods
Chromatographic techniques are essential for purity determination and enantiomeric analysis:
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High-Performance Liquid Chromatography (HPLC): Used with chiral stationary phases to separate and quantify enantiomers
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Thin-Layer Chromatography: Useful for reaction monitoring and preliminary purity assessment
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Ultra-Performance Liquid Chromatography (UPLC): Provides higher resolution and faster analysis
Stereochemical Analysis
Methods specifically focused on stereochemical characterization include:
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Polarimetry: Measures optical rotation to confirm stereochemical configuration
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Circular Dichroism (CD) Spectroscopy: Provides information about absolute configuration and conformational properties
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X-ray Crystallography: Offers definitive structural and stereochemical information when crystals can be obtained
Current Research and Future Perspectives
Advances in Radiopharmaceutical Applications
Recent research in PET imaging has focused on developing improved methods for carbon-11 labeling of amino acids and peptides with high stereoselectivity. These advances enable the creation of imaging agents with enhanced specificity and pharmacokinetic properties.
Research has demonstrated that "carbon-11 labeled amino acids and peptides" serve as valuable tools for "non-invasive in vivo detection, characterization and monitoring" of various physiological and pathological processes. Continued development of stereoselective radiochemical methods promises to expand the utility of these compounds in clinical applications.
Peptide-Based Therapeutics
The development of peptide-based therapeutics represents a growing area of pharmaceutical research where compounds like (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate play an important role. As protected amino acid derivatives, these compounds contribute to the synthesis of complex peptides with therapeutic potential.
Research in this field includes:
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Development of peptide-based enzyme inhibitors
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Creation of peptide conjugates for targeted drug delivery
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Design of peptidomimetics with improved pharmacokinetic properties
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Exploration of novel synthetic strategies for complex peptide structures
Future Research Directions
Several promising research directions for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and related compounds include:
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Integration into multimodal imaging probes combining PET with other imaging modalities
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Development of novel deprotection strategies compatible with sensitive functional groups
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Application in the synthesis of peptide libraries for high-throughput screening
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Exploration of stereochemical effects on peptide folding and biological activity
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